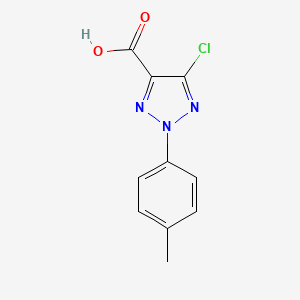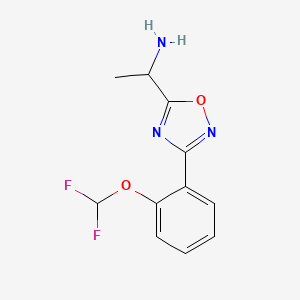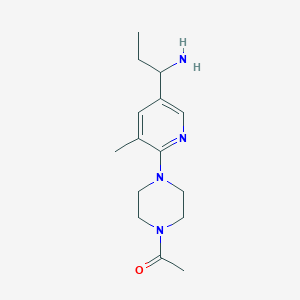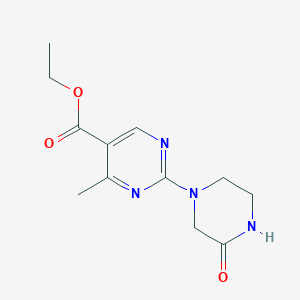
3,4-Dichlorofuran-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichlorofuran-2-carbohydrazide is a chemical compound with the molecular formula C5H4Cl2N2O2 It is a derivative of furan, a heterocyclic organic compound, and contains two chlorine atoms and a carbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichlorofuran-2-carbohydrazide typically involves the reaction of 3,4-dichlorofuran-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichlorofuran-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted furan derivatives with various functional groups.
Scientific Research Applications
3,4-Dichlorofuran-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 3,4-Dichlorofuran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its hydrazide group allows it to form covalent bonds with target molecules, leading to changes in their activity and function.
Comparison with Similar Compounds
Furan-2-carbohydrazide: Similar structure but lacks chlorine atoms.
3,4-Dichlorofuran-2-carboxylic acid: Precursor in the synthesis of 3,4-Dichlorofuran-2-carbohydrazide.
Hydrazine derivatives: Compounds containing the hydrazine functional group.
Uniqueness: this compound is unique due to the presence of both chlorine atoms and the carbohydrazide group, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C5H4Cl2N2O2 |
|---|---|
Molecular Weight |
195.00 g/mol |
IUPAC Name |
3,4-dichlorofuran-2-carbohydrazide |
InChI |
InChI=1S/C5H4Cl2N2O2/c6-2-1-11-4(3(2)7)5(10)9-8/h1H,8H2,(H,9,10) |
InChI Key |
ASTGARNTURHSFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(O1)C(=O)NN)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



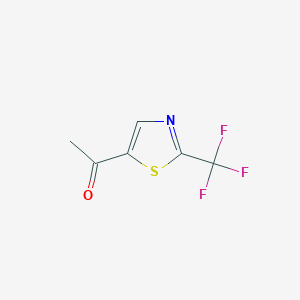
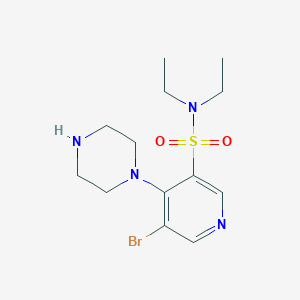
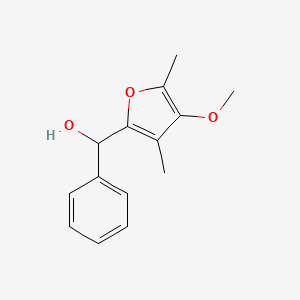
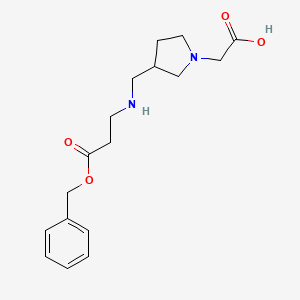
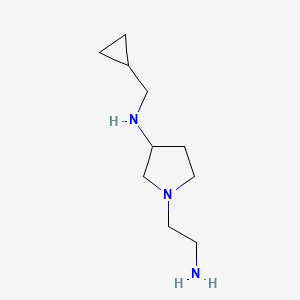
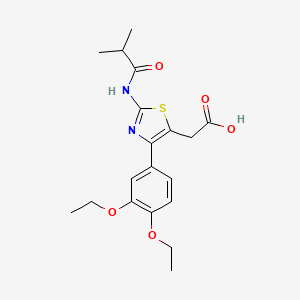
![7-Bromo-3-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B11799268.png)
